molecular formula C16H23ClN2O4 B12938018 Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate

Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate

Cat. No.: B12938018
M. Wt: 342.82 g/mol
InChI Key: XAVFAEVHOREMRB-UHFFFAOYSA-N
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Description

Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a phenylene ring, with two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate typically involves the reaction of 5-chloro-1,3-phenylenediamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate groups. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a corresponding amine derivative.

    Hydrolysis: The major products are 5-chloro-1,3-phenylenediamine and carbon dioxide.

Scientific Research Applications

Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate exerts its effects involves the interaction of its carbamate groups with biological molecules. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways. The chlorine atom and tert-butyl groups also contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl (4-bromo-1,2-phenylene)dicarbamate
  • Di-tert-butyl (sulfonylbis(1,3-phenylene))dicarbamate
  • 3,5-Di-tert-butylcatechol

Uniqueness

Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine or sulfonyl analogs. The tert-butyl groups provide steric hindrance, enhancing its stability and making it a valuable compound in various applications.

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

tert-butyl N-[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)18-11-7-10(17)8-12(9-11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21)

InChI Key

XAVFAEVHOREMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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